1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine
Description
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine is a synthetic piperazine derivative characterized by two key substituents:
- 2-Trifluoromethylbenzyl group: The trifluoromethyl (CF₃) substituent at the ortho position of the benzyl ring contributes to hydrophobic interactions and metabolic stability.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c20-19(21,22)17-4-2-1-3-14(17)13-25-9-11-26(12-10-25)18(27)24-15-5-7-16(8-6-15)30(23,28)29/h1-8H,9-13H2,(H,24,27)(H2,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPAKCAUICXIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations, including anticancer, antibacterial, and antifungal activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 373.37 g/mol
The compound features a piperazine ring, a trifluoromethylbenzyl group, and an aminobenzenesulfonamide moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the piperazine ring.
- Introduction of the trifluoromethylbenzyl group.
- Functionalization with the aminobenzenesulfonamide moiety.
These synthetic pathways are crucial for ensuring the desired biological properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, derivatives with trifluoromethyl substitutions have shown significant cytotoxicity against various cancer cell lines including HCT-116, MCF-7, and HeLa. The IC values for these compounds ranged from 3.6 µM to 11.0 µM, indicating robust anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HCT-116 | 3.6 |
| Compound B | MCF-7 | 5.0 |
| Compound C | HeLa | 11.0 |
Antibacterial and Antifungal Activity
In addition to anticancer properties, the compound has been evaluated for antibacterial and antifungal activities. A series of piperazine derivatives have shown promising results against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity .
Table 2: Antimicrobial Activity Overview
| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | E. coli | 50 µg/mL |
| Antifungal | Candida albicans | 25 µg/mL |
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the piperazine ring and substituents on the aromatic rings significantly influence biological activity. For instance, replacing hydrogen atoms with trifluoromethyl groups enhances cytotoxicity against cancer cells .
Table 3: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl substitution | Increased cytotoxicity |
| Aminosulfonyl group presence | Enhanced antibacterial activity |
Case Studies
Several case studies have highlighted the practical implications of using this compound in therapeutic settings. For example, a study focusing on a derivative's effect on tumor growth in vivo showed significant reduction in tumor size compared to control groups .
Case Study Example: In Vivo Tumor Reduction
- Objective : Evaluate the efficacy of the compound in reducing tumor size.
- Methodology : Tumor-bearing mice were treated with varying doses of the compound.
- Results : Significant reduction in tumor size observed at doses above 10 mg/kg.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity: Cytotoxic Piperazine Derivatives
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives ()
- Substituents : Benzoyl (various substitutions) + 4-chlorobenzhydryl.
- Key Findings :
- Demonstrated significant cytotoxicity against liver (HEPG2, IC₅₀: 8–12 µM), breast (MCF7, IC₅₀: 10–15 µM), and colon (HCT-116, IC₅₀: 9–14 µM) cancer cell lines.
- Compound 5a showed long-term stability in cytotoxicity assays.
- Comparison: The target compound’s aminosulfonyl group may enhance water solubility compared to the lipophilic benzoyl and chlorobenzhydryl groups in this series. This could influence bioavailability and tumor penetration.
Nitroimidazole-Piperazinyl Tagged 1,2,3-Triazoles ()
- Substituents : Nitroimidazole + triazole + benzyl.
- Key Findings :
- Tested against solid tumors, with variable efficacy depending on substitution patterns.
- Comparison: The target compound lacks the nitroimidazole moiety, which is critical for hypoxia-selective cytotoxicity.
Receptor Modulation: 5-HT Receptor Selectivity
1-(m-Trifluoromethylphenyl)piperazine ()
- Substituents : m-Trifluoromethylphenyl.
- Key Findings :
- Selective 5-HT₁B receptor agonist (65-fold selectivity over 5-HT₁A).
- Reduced sympathetic nerve discharge (SND) and blood pressure in preclinical models.
Enzyme Inhibition: BACE1 Inhibitors ()
Piperazine-Containing Indole Derivatives
- Substituents : Phenylsulfonyl, benzyl, or benzyloxy groups.
- Key Findings :
- IC₅₀ values for BACE1 inhibition: ~19–21 µM for indole-based compounds.
- Comparison: The target compound’s aminosulfonyl group could engage in hydrogen bonding with BACE1 catalytic residues, similar to phenylsulfonyl moieties. However, the absence of an indole scaffold may reduce binding affinity.
Analgesic and Anti-inflammatory Activity ()
Benzothiazolinone-Piperazine Derivatives
- Substituents: Benzothiazolinone + alkyl/aryl groups.
- Key Findings :
- Compound 6c showed the highest analgesic activity (ED₅₀: 25 mg/kg) and anti-inflammatory effects (45% inhibition at 50 mg/kg).
- Comparison: The target compound’s trifluoromethylbenzyl group may enhance blood-brain barrier penetration compared to benzothiazolinone derivatives, though its sulfonamide group could limit CNS activity due to polarity.
Q & A
Q. What are the recommended synthetic routes for 1-(4-aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step functionalization of the piperazine core. Key steps include:
N-alkylation : React 1-(2-trifluoromethylbenzyl)piperazine with 4-aminosulfonyl-aniline derivatives using a coupling agent (e.g., EDCI/HOBt) in DMF or DCM .
Formylation : Introduce the anilinoformyl group via carbodiimide-mediated coupling under inert atmosphere .
Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization .
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity for alkylation .
- Catalysis : CuSO4/ascorbate systems improve click chemistry efficiency for triazole intermediates .
- Temperature Control : Maintain 60–85°C for exothermic steps to avoid byproducts .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy : Confirm regioselectivity of substitutions (e.g., H NMR for benzyl protons at δ 7.2–7.8 ppm, F NMR for CF3 groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 483.15).
- X-ray Crystallography : Resolve conformational flexibility of the piperazine ring and amide bond geometry (if crystalline) .
- HPLC-Purity : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity >95% .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Anticancer Activity : MTT assay on HCT116 or MCF-7 cells (IC50 determination) .
- Antimicrobial Screening : Broth microdilution against S. aureus (Gram+) and E. coli (Gram–) per CLSI guidelines .
- Enzyme Inhibition : Fluorometric assays for kinase or tubulin polymerization inhibition (e.g., CA-4 derivatives in ) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
-
Substituent Variation : Synthesize analogs with modified sulfonamide (e.g., methylsulfonyl) or benzyl (e.g., chloro vs. trifluoromethyl) groups .
-
Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with tubulin’s colchicine site) .
-
Table: Key SAR Findings
Substituent Biological Activity Trend Reference CF3 at benzyl ↑ Anticancer potency Sulfonamide ↑ Solubility, ↓ Toxicity
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- ADMET Profiling :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to predict metabolic liability .
- Plasma Protein Binding : Use equilibrium dialysis to assess free drug availability .
- Formulation Optimization : Nanoemulsions or cyclodextrin complexes to enhance bioavailability if poor solubility is observed .
Q. How can mechanistic studies elucidate the compound’s mode of action (e.g., tubulin inhibition)?
Methodological Answer:
- Biochemical Assays :
- Tubulin Polymerization : Monitor turbidity at 350 nm with purified tubulin .
- Autophagy Markers : Western blot for LC3-II/p62 in treated HCT116 cells .
- Cellular Imaging : Confocal microscopy to visualize microtubule disruption (anti-β-tubulin staining) .
Q. What computational methods validate target engagement and off-target risks?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess binding stability (>50 ns trajectories) .
- Off-Target Screening : SwissTargetPrediction to rank potential off-targets (e.g., GPCRs, kinases) .
Data Contradiction Analysis
Q. How to address discrepancies in toxicity profiles across similar piperazine derivatives?
Methodological Answer:
- Comparative Tox Studies :
- Acute Toxicity : OECD 423 guidelines in rodents (dose escalation up to 2000 mg/kg) .
- hERG Inhibition : Patch-clamp assays to assess cardiac risk .
- Metabolite Identification : LC-MS/MS to detect reactive intermediates (e.g., quinone imines) .
Q. Why do structural modifications improve selectivity but reduce potency?
Methodological Answer:
- Free Energy Calculations : Use MM-PBSA to quantify binding energy trade-offs (e.g., bulky groups improving selectivity but sterically hindering target engagement) .
- Thermodynamic Profiling : ITC to measure enthalpy-entropy compensation .
Methodological Resources
- Synthesis Protocols : .
- Biological Assays : .
- Safety Data : .
Note: While direct data on the target compound is limited, methodologies are extrapolated from structurally related piperazine derivatives.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
